molecular formula C13H9FO4 B6398943 3-(4-Fluoro-2-hydroxyphenyl)-5-hydroxybenzoic acid CAS No. 1261995-16-7

3-(4-Fluoro-2-hydroxyphenyl)-5-hydroxybenzoic acid

Cat. No.: B6398943
CAS No.: 1261995-16-7
M. Wt: 248.21 g/mol
InChI Key: AHZOASLNYWUQLD-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-hydroxyphenyl)-5-hydroxybenzoic acid: is an organic compound that features both fluorine and hydroxyl functional groups attached to a benzoic acid core

Properties

IUPAC Name

3-(4-fluoro-2-hydroxyphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO4/c14-9-1-2-11(12(16)6-9)7-3-8(13(17)18)5-10(15)4-7/h1-6,15-16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZOASLNYWUQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689410
Record name 4'-Fluoro-2',5-dihydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261995-16-7
Record name 4'-Fluoro-2',5-dihydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-2-hydroxyphenyl)-5-hydroxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-2-hydroxybenzaldehyde and 5-hydroxybenzoic acid.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as sodium hydroxide, to form the desired product.

    Purification: The crude product is then purified using recrystallization techniques to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Fluoro-2-hydroxyphenyl)-5-hydroxybenzoic acid may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled temperature and pressure conditions.

    Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the reaction.

    Automated Purification: Employing automated purification systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-hydroxyphenyl)-5-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of 3-(4-Fluoro-2-oxophenyl)-5-oxobenzoic acid.

    Reduction: Formation of 3-(4-Fluoro-2-hydroxyphenyl)-5-hydroxybenzyl alcohol.

    Substitution: Formation of 3-(4-Amino-2-hydroxyphenyl)-5-hydroxybenzoic acid.

Scientific Research Applications

3-(4-Fluoro-2-hydroxyphenyl)-5-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-hydroxyphenyl)-5-hydroxybenzoic acid involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate signaling pathways related to inflammation and pain, potentially through inhibition of cyclooxygenase enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-hydroxybenzoic acid
  • 5-Fluoro-2-hydroxybenzoic acid
  • 4-Hydroxy-3-fluorobenzoic acid

Uniqueness

3-(4-Fluoro-2-hydroxyphenyl)-5-hydroxybenzoic acid is unique due to the presence of both fluorine and hydroxyl groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

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